molecular formula C15H22ClNO B14084451 1-{[3-(3-Chloropropoxy)phenyl]methyl}piperidine CAS No. 101650-46-8

1-{[3-(3-Chloropropoxy)phenyl]methyl}piperidine

Cat. No.: B14084451
CAS No.: 101650-46-8
M. Wt: 267.79 g/mol
InChI Key: RQZFADOMHWNDFU-UHFFFAOYSA-N
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Description

Piperidine, 1-[[3-(3-chloropropoxy)phenyl]methyl]- is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, consisting of five methylene bridges and one amine bridge. The compound features a piperidine ring substituted with a 3-(3-chloropropoxy)phenylmethyl group, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives typically involves several steps, including cyclization, substitution, and functional group transformations. One common method for synthesizing piperidine derivatives is the hydrogenation of pyridine over a molybdenum disulfide catalyst . Another method involves the cyclization of amino alcohols using thionyl chloride (SOCl2) to form the piperidine ring .

For the specific synthesis of Piperidine, 1-[[3-(3-chloropropoxy)phenyl]methyl]-, a possible route could involve the alkylation of piperidine with 3-(3-chloropropoxy)benzyl chloride under basic conditions. The reaction might proceed as follows:

    Formation of 3-(3-chloropropoxy)benzyl chloride: This can be achieved by reacting 3-chloropropanol with benzyl chloride in the presence of a base.

    Alkylation of Piperidine: The piperidine is then reacted with the 3-(3-chloropropoxy)benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to yield the desired compound.

Industrial Production Methods

Industrial production of piperidine derivatives often involves large-scale hydrogenation processes. The hydrogenation of pyridine to piperidine is typically carried out in the presence of a catalyst such as molybdenum disulfide or nickel . The process is optimized for high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Piperidine derivatives can undergo various chemical reactions, including:

    Oxidation: Piperidine can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert piperidine derivatives to their corresponding amines.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine nitrogen can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of piperidine can yield piperidine N-oxide, while substitution reactions can produce a variety of N-substituted piperidine derivatives.

Scientific Research Applications

Piperidine derivatives, including Piperidine, 1-[[3-(3-chloropropoxy)phenyl]methyl]-, have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidine, 1-[[3-(3-chloropropoxy)phenyl]methyl]- involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with neurotransmitter receptors, enzymes, and ion channels. The exact mechanism depends on the specific structure and functional groups of the compound. For example, some piperidine derivatives act as inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A six-membered heterocyclic compound with one nitrogen atom.

    Pyrrolidine: A five-membered heterocyclic amine.

    Piperazine: A six-membered ring containing two nitrogen atoms.

Uniqueness

Piperidine, 1-[[3-(3-chloropropoxy)phenyl]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-(3-chloropropoxy)phenylmethyl group enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

101650-46-8

Molecular Formula

C15H22ClNO

Molecular Weight

267.79 g/mol

IUPAC Name

1-[[3-(3-chloropropoxy)phenyl]methyl]piperidine

InChI

InChI=1S/C15H22ClNO/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17/h4,6-7,12H,1-3,5,8-11,13H2

InChI Key

RQZFADOMHWNDFU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCCl

Origin of Product

United States

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